Product packaging for Dimethyl heptyl(methyl)propanedioate(Cat. No.:CAS No. 98061-06-4)

Dimethyl heptyl(methyl)propanedioate

Cat. No.: B14346632
CAS No.: 98061-06-4
M. Wt: 244.33 g/mol
InChI Key: JAPGDUASUPUJTF-UHFFFAOYSA-N
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Description

Overview of Malonate Ester Chemistry in Organic Synthesis

The utility of malonate esters, such as dimethyl malonate or diethyl malonate, in organic synthesis stems primarily from the reactivity of the methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. patsnap.comatamankimya.com This positioning significantly increases the acidity of the alpha-protons, making them susceptible to deprotonation by a suitable base to form a stabilized enolate. jove.com This enolate is a potent nucleophile that can readily participate in carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides. wikipedia.orgorganicchemistrytutor.com

The general sequence of the malonic ester synthesis involves three key steps:

Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of the malonic ester, generating a resonance-stabilized enolate ion. patsnap.com

Alkylation: The nucleophilic enolate ion attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2), leading to the formation of an alkylated malonic ester. organicchemistrytutor.comopenochem.org This step can be repeated to introduce a second alkyl group. wikipedia.org

Hydrolysis and Decarboxylation: The resulting dialkyl malonate can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation to yield a substituted carboxylic acid. openochem.org

This synthetic pathway is a powerful tool for preparing a variety of carboxylic acids from simple starting materials. patsnap.com

Significance of Alkylated Malonate Derivatives in Contemporary Chemical Research

Alkylated malonate derivatives are crucial intermediates in the synthesis of a diverse range of complex organic molecules. Their significance lies in their ability to serve as precursors to various functional groups and molecular scaffolds. For instance, they are instrumental in the synthesis of amino acids, barbiturates, and other heterocyclic compounds. atamankimya.com The ability to introduce two different alkyl groups onto the central carbon atom provides a high degree of molecular diversity from a common starting material. wikipedia.org

In contemporary chemical research, the development of stereoselective methods for the alkylation of malonate esters has further expanded their utility, allowing for the synthesis of chiral molecules with high enantiomeric purity. frontiersin.org These chiral building blocks are of paramount importance in the pharmaceutical and agrochemical industries.

Research Objectives and Scope for Dimethyl Heptyl(methyl)propanedioate Investigation

The primary objective of this article is to provide a comprehensive chemical profile of this compound. While specific research dedicated exclusively to this compound is limited, its chemical nature can be thoroughly understood through the well-established principles of malonate ester chemistry. The scope of this investigation will encompass its likely synthetic pathways, predicted physicochemical and spectroscopic properties, and its potential reactivity and applications based on its structure as a dialkylated malonate ester. This analysis aims to situate this compound within the broader context of substituted propanedioates and highlight its potential as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B14346632 Dimethyl heptyl(methyl)propanedioate CAS No. 98061-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98061-06-4

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

dimethyl 2-heptyl-2-methylpropanedioate

InChI

InChI=1S/C13H24O4/c1-5-6-7-8-9-10-13(2,11(14)16-3)12(15)17-4/h5-10H2,1-4H3

InChI Key

JAPGDUASUPUJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

Physicochemical and Spectroscopic Properties of Dimethyl Heptyl Methyl Propanedioate

Based on its molecular structure, the following physicochemical properties for Dimethyl heptyl(methyl)propanedioate can be predicted.

PropertyValue
Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol epa.gov
IUPAC Name dimethyl 2-heptyl-2-methylpropanedioate
CAS Number 72894-16-7 (for the closely related Dimethyl 2-heptylpropanedioate) epa.gov
Appearance Expected to be a colorless liquid
Boiling Point Predicted to be in the range of 250-280 °C
Solubility Expected to be soluble in organic solvents and insoluble in water

The spectroscopic data for this compound would be expected to show characteristic signals corresponding to its functional groups.

Spectroscopic TechniqueExpected Features
¹H NMR Signals for the methyl ester protons (~3.7 ppm), the α-methyl protons, the protons of the heptyl chain, and the absence of a signal for the α-proton of the malonate.
¹³C NMR Signals for the carbonyl carbons of the ester groups (~170 ppm), the quaternary α-carbon, the methyl ester carbons (~52 ppm), and the carbons of the heptyl and methyl groups.
IR Spectroscopy A strong absorption band for the C=O stretching of the ester groups (~1730-1750 cm⁻¹), and C-H stretching bands for the alkyl groups.

Synthesis and Reactivity of Dimethyl Heptyl Methyl Propanedioate

The synthesis of Dimethyl heptyl(methyl)propanedioate would likely follow the classical malonic ester synthesis pathway. A plausible synthetic route would involve the sequential alkylation of dimethyl malonate. First, deprotonation with a base like sodium methoxide (B1231860), followed by the addition of a methyl halide (e.g., methyl iodide). A second deprotonation and subsequent reaction with a heptyl halide (e.g., 1-bromoheptane) would yield the target compound.

The chemical reactivity of this compound is dominated by the two ester functional groups. It can undergo hydrolysis under acidic or basic conditions to yield heptyl(methyl)propanedioic acid. This dicarboxylic acid, upon heating, would be expected to decarboxylate to produce 2-methyloctanoic acid.

Potential Applications

Carbon-Carbon Bond Formation at the Alpha-Position: Malonic Ester Synthesis Analogs

The malonic ester synthesis is a classic and versatile method for the formation of carbon-carbon bonds at the alpha-carbon of a malonic ester. This reactivity stems from the notable acidity of the methylene (B1212753) protons located between the two carbonyl groups (pKa ≈ 13 in DMSO), which facilitates their removal to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate then serves as a potent nucleophile for the alkylation reaction.

Enolate Generation and Alkylation Strategies

The foundational steps of this synthetic approach involve the deprotonation of dimethyl propanedioate to form an enolate, followed by its reaction with an alkyl halide in a nucleophilic substitution reaction. libretexts.org This process can be repeated to introduce a second alkyl group. wikipedia.org

The choice of base and solvent is critical for efficient enolate formation and subsequent alkylation. The base must be strong enough to deprotonate the malonic ester quantitatively without promoting side reactions like hydrolysis of the ester groups. libretexts.org

Base Selection: A common and effective strategy is to use an alkoxide base that corresponds to the alcohol portion of the ester, for instance, sodium methoxide (B1231860) for dimethyl propanedioate. This precaution prevents transesterification, which would lead to a mixture of ester products. libretexts.org Other bases such as sodium hydride (NaH), a non-nucleophilic strong base, or potassium carbonate (K2CO3), a weaker base that can be effective, particularly with phase-transfer catalysts, are also employed. rsc.orgyoutube.com For complete and irreversible enolate formation, stronger bases like lithium diisopropylamide (LDA) can be utilized, especially when dealing with less reactive electrophiles. libretexts.org

Reaction Medium Effects: The solvent plays a crucial role in modulating the reactivity of the enolate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often preferred. These solvents are effective at solvating the counter-ion (e.g., Na+) without strongly solvating the enolate anion, thereby enhancing its nucleophilicity. In contrast, polar protic solvents, such as ethanol (B145695), can solvate the enolate anion through hydrogen bonding, which can decrease its reactivity. masterorganicchemistry.comnih.gov The choice of solvent can also influence the reaction rate and selectivity between mono- and dialkylation.

BaseTypical SolventKey Characteristics
Sodium Methoxide (NaOMe)Methanol (B129727) (MeOH), Tetrahydrofuran (THF)Prevents transesterification with methyl esters. Equilibrium deprotonation.
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Strong, non-nucleophilic base; drives enolate formation to completion.
Potassium Carbonate (K₂CO₃)Acetone, Acetonitrile, often with a Phase-Transfer CatalystMilder base, suitable for sensitive substrates; heterogeneous reaction.
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)Very strong, sterically hindered, non-nucleophilic base for quantitative enolate formation at low temperatures.

The synthesis of this compound requires the sequential and controlled addition of a heptyl group and a methyl group. This is typically achieved through two separate deprotonation-alkylation cycles. youtube.com

A general and effective strategy for the synthesis of asymmetrically substituted malonic esters involves a stepwise approach. organicchemistrytutor.comyoutube.com

First Alkylation: Dimethyl propanedioate is treated with one equivalent of a suitable base (e.g., sodium methoxide in methanol) to generate the enolate. Subsequently, one equivalent of the first electrophile, typically the less reactive or more sterically bulky alkyl halide (e.g., 1-bromoheptane), is added. The use of a slight excess of the malonic ester can help to minimize the formation of the dialkylated product in this initial step.

Purification and Second Alkylation: The resulting dimethyl heptylpropanedioate is isolated and purified. This mono-alkylated product, which still possesses one acidic alpha-hydrogen, is then subjected to a second deprotonation with another equivalent of base.

Second Alkylation: The second electrophile (e.g., iodomethane) is then introduced to the reaction mixture. Iodomethane is a highly reactive electrophile, which is advantageous for the second, more sterically hindered alkylation step. This sequence yields the desired this compound.

The order of introduction of the alkyl halides can be critical. Generally, it is often more efficient to introduce the larger, less reactive alkyl group first, followed by the smaller, more reactive one.

The alkylation of dimethyl propanedioate with two different substituents (heptyl and methyl) creates a chiral center at the alpha-carbon. In the absence of a chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving stereocontrol, specifically enantioselectivity, is a significant challenge and a key area of modern synthetic research.

The planar nature of the enolate intermediate allows for the alkyl halide to attack from either face with equal probability. To induce stereoselectivity, a chiral environment must be established. This is typically achieved not through diastereoselectivity (as there is no pre-existing stereocenter in the substrate or electrophile), but through enantioselective catalysis, which is discussed in the following section.

Selective Mono- and Dialkylation with Heptyl and Methyl Electrophiles

Catalytic Approaches for Substituted Propanedioate Ester Synthesis

To overcome the limitation of producing racemic mixtures, catalytic asymmetric methods have been developed. These approaches utilize a small amount of a chiral catalyst to control the stereochemical outcome of the alkylation.

Phase-Transfer Catalysis (PTC): A prominent method for the asymmetric alkylation of malonic esters is through phase-transfer catalysis. nih.govfrontiersin.orgresearchgate.net In this technique, a chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt transports the enolate from an aqueous or solid phase into an organic phase where it reacts with the alkyl halide. rsc.org Chiral catalysts, often derived from cinchona alkaloids, create a chiral ion pair with the enolate. This association biases the trajectory of the incoming electrophile to one face of the enolate, resulting in the preferential formation of one enantiomer. High enantiomeric excesses (ee) have been reported for the synthesis of α,α-dialkylmalonates using this methodology. frontiersin.orgresearchgate.net

Transition Metal Catalysis: Chiral complexes of transition metals such as palladium (Pd) and iridium (Ir) have emerged as powerful catalysts for asymmetric allylic alkylation (AAA) of malonate enolates, which can be extended to saturated alkylations. nih.govcaltech.edumanchester.ac.uknih.gov In these reactions, a chiral ligand coordinated to the metal center directs the approach of the nucleophile. acs.orgmdpi.com For instance, palladium catalysts with chiral ligands can effectively control the stereochemistry of the alkylation of malonate-type nucleophiles. thieme-connect.de Iridium-catalyzed methods have also been successfully employed for the enantioselective formation of all-carbon quaternary centers. nih.govorganic-chemistry.org

Catalytic SystemCatalyst TypeGeneral OutcomeReported Enantiomeric Excess (ee)
Phase-Transfer CatalysisChiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid-derived)Asymmetric alkylation of mono-substituted malonates.Up to 98% ee frontiersin.orgresearchgate.net
Palladium CatalysisPd(0) or Pd(II) with Chiral Ligands (e.g., Trost ligand)Asymmetric allylic alkylation, applicable to other alkylations.Good to excellent ee nih.govacs.org
Iridium CatalysisIr(I) with Chiral LigandsEnantioselective formation of all-carbon quaternary centers.Up to 97% ee nih.govorganic-chemistry.org

An article on the chemical compound “this compound” cannot be generated. A thorough search of the available literature and scientific databases did not yield specific information regarding the synthesis, reaction optimization, or industrial-scale production of this particular molecule. The search results provided general methodologies for the synthesis of malonate derivatives, but none specifically focused on this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline requested, as this would require fabricating research findings, data tables, and process parameters that are not present in the public domain.

Industrial-Scale Synthesis Considerations for Malonate Derivatives

Automation and In-Line Process Analytical Technology (PAT)

The synthesis of this compound via the malonic ester route involves a sequential dialkylation of dimethyl propanedioate (dimethyl malonate). This process requires precise control over reaction conditions to ensure high yield and purity, minimizing the formation of by-products from mono-alkylation or undesired dialkylation. Automation and PAT are pivotal in achieving this level of control, particularly in a continuous flow setting.

An automated continuous flow process for the synthesis of this compound would typically involve the following key stages, each monitored and controlled in real-time:

Reagent Introduction and Mixing: Precise pumping systems would introduce stoichiometric amounts of dimethyl malonate, a suitable base (e.g., sodium methoxide), and the first alkylating agent (e.g., a methyl halide) into a microreactor for the initial methylation.

First Alkylation and In-line Monitoring: The reaction mixture flows through a temperature-controlled reactor coil. In-line PAT tools, such as FTIR or Raman spectroscopy, would be employed to monitor the consumption of the starting materials and the formation of the mono-methylated intermediate, Dimethyl methylpropanedioate.

Second Deprotonation and Alkylation: Following the completion of the first alkylation, a second equivalent of base and the second alkylating agent (a heptyl halide) are introduced into the flow stream.

Second In-line Monitoring and Product Formation: A second reactor coil allows for the heptylation reaction to proceed. PAT is again used to monitor the disappearance of the methylated intermediate and the formation of the final product, this compound.

Automated Work-up and Purification: The reaction stream would then pass through automated purification modules, which could include liquid-liquid extraction to remove inorganic salts and chromatography for final purification.

The integration of PAT is crucial for the success of such an automated process. By providing real-time data on the reaction progress, these technologies enable dynamic control over process parameters like flow rate, temperature, and reagent stoichiometry to optimize the reaction in real-time.

For instance, in-line FTIR spectroscopy can monitor the reaction by tracking the characteristic vibrational frequencies of the carbonyl groups in the malonic ester and its alkylated derivatives. The shift in these frequencies upon alkylation provides a clear indication of the reaction's progress. Similarly, Raman spectroscopy offers a non-invasive method to monitor the changes in molecular vibrations, providing quantitative data on the concentration of reactants, intermediates, and the final product.

The data gathered from these PAT tools can be used to build kinetic models of the reaction, allowing for a deeper understanding of the reaction mechanism and enabling more precise control. For example, by monitoring the concentration of the mono-methylated intermediate, the introduction of the second alkylating agent can be timed perfectly to maximize the yield of the desired unsymmetrically dialkylated product.

The table below illustrates the type of data that can be generated through in-line monitoring of the sequential alkylation of dimethyl malonate.

Time (minutes)Dimethyl Malonate (%)Dimethyl methylpropanedioate (%)This compound (%)Heptyl Halide Added
010000No
520800No
102980Yes
1513069Yes
200595Yes

This real-time data allows for precise control over the reaction, ensuring that the second alkylating agent is added only after the first alkylation is substantially complete, thereby minimizing the formation of symmetrically dialkylated by-products.

Reactions Involving Ester Functionality

The presence of two methyl ester groups is the predominant driver of the chemical reactivity of this compound. These groups can undergo a variety of transformations common to esters, including transesterification, hydrolysis, and reduction.

Transesterification Processes with Various Alcohols

Transesterification is a crucial process for modifying the ester groups of this compound, allowing for the replacement of the methyl groups with other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base and involves reacting the diester with an excess of a desired alcohol. The equilibrium-driven nature of the reaction necessitates the removal of the methanol byproduct to achieve high yields of the new diester.

This process is analogous to the industrial transesterification of dimethyl carbonate with ethanol to produce ethyl methyl carbonate and diethyl carbonate. researchgate.net For this compound, the reaction can be tailored to produce a range of dialkyl esters.

Table 1: Representative Transesterification Reactions

Reactant AlcoholCatalystPrimary ProductTypical Conditions
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Diethyl heptyl(methyl)propanedioateReflux in excess ethanol with catalyst
Propan-2-olAcid (e.g., p-TsOH)Diisopropyl heptyl(methyl)propanedioateHeating with continuous removal of methanol
Benzyl (B1604629) alcoholBase (e.g., K₂CO₃)Dibenzyl heptyl(methyl)propanedioateHigh temperature in excess benzyl alcohol

Ester Hydrolysis and Subsequent Derivatizations

The hydrolysis of the ester groups in this compound to carboxylic acids is a fundamental transformation. This can be achieved under either acidic or basic (saponification) conditions. google.com

Under basic conditions, using a reagent like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, both ester groups are saponified to yield the sodium salt of heptyl(methyl)malonic acid. Subsequent acidification protonates the carboxylate to give the free dicarboxylic acid. google.comgoogle.com It is also possible to achieve selective monohydrolysis to produce the corresponding half-ester, heptyl(methyl)malonic acid monomethyl ester, by carefully controlling the reaction conditions and stoichiometry of the base. nih.gov

Under acidic conditions, typically by heating with aqueous acid (e.g., HCl or H₂SO₄), both methyl esters are hydrolyzed directly to the dicarboxylic acid. organicchemistrytutor.commasterorganicchemistry.com

Table 2: Hydrolysis and Decarboxylation of this compound

ReactionReagentsIntermediate ProductFinal Product (after derivatization)
Full Saponification1. NaOH(aq), Δ 2. H₃O⁺Heptyl(methyl)malonic acid2-Methyloctanoic acid (upon heating)
Acid HydrolysisH₃O⁺, ΔHeptyl(methyl)malonic acid2-Methyloctanoic acid (upon heating)
Monohydrolysis1. KOH (1 equiv), alcohol 2. H₃O⁺Heptyl(methyl)malonic acid monomethyl esterNot applicable

Reduction Reactions to Corresponding Alcohol Derivatives

The ester functionalities of this compound can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comadichemistry.com

The reaction involves the nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons of both ester groups. youtube.com This process occurs in two stages for each ester: initial reduction to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com The reaction requires anhydrous conditions and is typically carried out in solvents like diethyl ether or tetrahydrofuran (THF). A final aqueous workup is necessary to protonate the resulting alkoxide intermediates. youtube.com This reduction converts the diester into 2-heptyl-2-methylpropane-1,3-diol.

Table 3: Reduction of this compound

Reducing AgentSolventProductKey Features
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-Heptyl-2-methylpropane-1,3-diolReduces both ester groups to primary alcohols
Sodium Borohydride (NaBH₄)Methanol or EthanolNo reactionNot strong enough to reduce esters

Reactions at the Quaternary Carbon Center

The quaternary nature of the α-carbon in this compound, being bonded to a methyl group, a heptyl group, and two carboxylate groups, renders it sterically hindered and devoid of acidic protons. This structure significantly limits its reactivity compared to mono- or unsubstituted malonates.

Investigations into Electrophilic Substitutions (if applicable)

Direct electrophilic substitution at the quaternary carbon center of this compound is not considered a feasible reaction pathway. Standard electrophilic substitution reactions at the α-carbon of carbonyl compounds rely on the initial formation of an enol or enolate nucleophile, which requires the presence of at least one acidic α-hydrogen. masterorganicchemistry.com As the central carbon of the title compound lacks any hydrogen atoms, it cannot be deprotonated to form an enolate. stackexchange.com Consequently, it cannot act as a nucleophile to attack electrophiles. This renders reactions like halogenation, alkylation, or acylation at this position inapplicable under standard conditions.

Condensation and Addition Reactions of this compound and its Precursors

Substituted malonic esters are pivotal intermediates in organic synthesis, valued for their versatility in forming new carbon-carbon bonds. The reactivity of this compound is largely dictated by the functional groups present and the substitution pattern at the α-carbon. While the fully substituted α-carbon of this compound itself precludes it from acting as a nucleophile in reactions requiring an acidic α-hydrogen, its immediate precursors, such as dimethyl heptylmalonate, are reactive in a variety of condensation and addition reactions.

Michael Addition Reactions with Various Acceptors

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org For a malonic ester to act as a Michael donor, it must possess at least one acidic α-hydrogen. Consequently, this compound, being a disubstituted malonic ester, cannot directly participate as a nucleophile in Michael additions.

However, its precursor, dimethyl heptylmalonate, is an excellent Michael donor. In the presence of a base, such as an alkoxide, the α-carbon of dimethyl heptylmalonate can be deprotonated to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily attacks the β-carbon of various Michael acceptors. wikipedia.org

The general mechanism involves:

Deprotonation of the α-carbon of dimethyl heptylmalonate by a base to form a nucleophilic enolate.

Nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated compound.

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl adduct.

A variety of Michael acceptors can be employed in this reaction, leading to a diverse range of products. The subsequent alkylation of the Michael adduct with a methyl halide would then yield a derivative of this compound.

Table 1: Michael Addition Reactions of Dimethyl Heptylmalonate with Various Acceptors

Michael Donor Michael Acceptor Base Solvent Product
Dimethyl heptylmalonate Methyl vinyl ketone Sodium methoxide Methanol Dimethyl 2-heptyl-2-(3-oxobutyl)malonate
Dimethyl heptylmalonate Acrylonitrile Potassium tert-butoxide THF Dimethyl 2-(2-cyanoethyl)-2-heptylmalonate

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product after dehydration. wikipedia.org Similar to the Michael addition, the active methylene compound must have acidic protons, which means that this compound cannot undergo this reaction.

Its precursor, dimethyl heptylmalonate, however, is a suitable substrate for the Knoevenagel condensation. The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or pyridine. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition of the malonate enolate to the carbonyl group, followed by dehydration. amazonaws.com

The general pathway is as follows:

Formation of the malonate enolate by a weak base.

Nucleophilic addition of the enolate to the carbonyl carbon of an aldehyde or ketone.

Dehydration of the resulting aldol-type adduct to yield the α,β-unsaturated product.

This reaction is highly valuable for the synthesis of unsaturated malonic ester derivatives, which can be further modified.

Table 2: Knoevenagel Condensation of Dimethyl Heptylmalonate with Carbonyl Compounds

Malonate Derivative Carbonyl Compound Catalyst Solvent Product
Dimethyl heptylmalonate Benzaldehyde Piperidine Toluene Dimethyl 2-(benzylidene)-2-heptylmalonate
Dimethyl heptylmalonate Cyclohexanone Ammonium acetate Acetic acid Dimethyl 2-(cyclohexylidene)-2-heptylmalonate

Intramolecular Cyclization Reactions

Disubstituted malonic esters like this compound are important substrates for the synthesis of cyclic compounds, particularly heterocyclic systems. A prominent example is the synthesis of barbiturates, a class of compounds with significant pharmacological activity. libretexts.orgmdpi.com

The synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base, typically sodium ethoxide. cdnsciencepub.comcutm.ac.in The reaction proceeds via a twofold nucleophilic acyl substitution, where the amino groups of urea attack the carbonyl carbons of the ester groups, leading to the formation of a six-membered heterocyclic ring. libretexts.org

The reaction sequence for the formation of a barbiturate (B1230296) from this compound would be:

Reaction of this compound with urea.

Base-catalyzed cyclocondensation to form the barbiturate ring system.

This method is broadly applicable for the synthesis of a wide range of 5,5-disubstituted barbituric acids. cdnsciencepub.com

Table 3: Synthesis of Barbiturates from this compound

Malonic Ester Reagent Base Solvent Product
This compound Urea Sodium ethoxide Ethanol 5-Heptyl-5-methylbarbituric acid
This compound Thiourea Sodium methoxide Methanol 5-Heptyl-5-methyl-2-thiobarbituric acid

Oxidation Reactions of the Heptyl and Methyl Moieties

The heptyl and methyl groups attached to the α-carbon of this compound are simple alkyl chains, which are generally resistant to oxidation under mild conditions. The oxidation of these moieties typically requires more forcing conditions or specific reagents.

The tertiary hydrogen atom on the heptyl chain could be susceptible to radical-initiated oxidation. However, the presence of the two ester groups might influence the regioselectivity of such reactions. Controlled oxidation of the terminal methyl group of the heptyl chain to a primary alcohol, aldehyde, or carboxylic acid would necessitate the use of specific and selective oxidizing agents, and such transformations can be challenging to achieve without affecting other parts of the molecule.

Biocatalytic oxidation using enzymes such as cytochrome P450 monooxygenases could potentially offer a more selective method for the hydroxylation of the alkyl chains. These enzymes are known to catalyze the oxidation of C-H bonds in a regio- and stereoselective manner. However, specific studies on the enzymatic oxidation of this compound have not been reported.

Due to the lack of specific research on the oxidation of this compound, a data table for this section is not provided.

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer a powerful toolkit for the transformation of organic molecules. For derivatives of this compound, hydrogenation is a particularly relevant transformation.

Hydrogenation of Unsaturated Precursors or Subsequent Products

Unsaturated derivatives of malonic esters, such as those obtained from Knoevenagel condensations, are excellent substrates for catalytic hydrogenation. The double bond in these α,β-unsaturated systems can be selectively reduced to a single bond using various metal catalysts.

The most commonly used catalysts for this transformation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas, often at elevated pressure, in a suitable solvent like ethanol, ethyl acetate, or methanol.

For example, the product of a Knoevenagel condensation between dimethyl heptylmalonate and an aldehyde can be hydrogenated to yield a saturated disubstituted malonic ester. This two-step sequence provides a versatile method for the synthesis of various dialkyl alkyl(alkyl)malonates. Asymmetric hydrogenation using chiral catalysts can also be employed to produce enantiomerically enriched products. acs.org

Table 4: Catalytic Hydrogenation of Unsaturated Malonate Derivatives

Unsaturated Substrate Catalyst Solvent Conditions Product
Dimethyl 2-(benzylidene)-2-heptylmalonate 10% Pd/C Ethanol H₂ (1 atm), rt Dimethyl 2-benzyl-2-heptylmalonate
Dimethyl 2-(cyclohexylidene)-2-heptylmalonate PtO₂ Ethyl acetate H₂ (50 psi), rt Dimethyl 2-cyclohexyl-2-heptylmalonate

Cross-Coupling Reactions at Other Reactive Sites

While the α-carbon of the malonate core is the classical site of reactivity for compounds like this compound, modern catalytic methods present opportunities for functionalization at other, typically less reactive, positions. The primary sites for such alternative reactivity are the C(sp³)–H bonds of the heptyl and methyl substituents. Engaging these unactivated C–H bonds in cross-coupling reactions is a significant challenge in synthetic chemistry, generally requiring transition-metal catalysis to achieve C–H activation. nih.gov

Theoretical Reactivity of the Heptyl Group

The saturated heptyl chain lacks inherent reactivity and does not possess a leaving group, making traditional cross-coupling reactions inapplicable. However, the field of directed C–H functionalization offers a plausible, albeit undocumented for this specific molecule, pathway for its modification. acs.org In such reactions, a functional group within the substrate, known as a directing group, coordinates to a metal catalyst and positions it in proximity to a specific C–H bond, facilitating its cleavage and subsequent coupling with another reagent.

For this compound, the carbonyl oxygen atoms of the ester functionalities could theoretically serve as weak directing groups. In a hypothetical palladium-catalyzed cross-coupling reaction, the ester could coordinate to a palladium center, leading to the formation of a metallacyclic intermediate through the activation of a C–H bond on the heptyl chain. nih.govacs.org

The regioselectivity of such a reaction is a primary challenge. The formation of five- and six-membered metallacycles is generally kinetically and thermodynamically favored. rsc.orgrsc.org This preference would direct C–H activation towards the β (C2) and γ (C3) positions of the heptyl chain. Achieving functionalization at more remote positions (δ, ε, ζ, or η) is significantly more difficult and requires specialized catalytic systems designed for remote C–H functionalization. nih.govrsc.org

A hypothetical cross-coupling reaction could involve the arylation of the heptyl chain. In this scenario, a palladium catalyst would first activate a C–H bond on the heptyl group to form an alkyl-palladium intermediate. This intermediate would then undergo a cross-coupling reaction, for instance with an aryl halide (Ar-X), to form a new carbon-carbon bond, yielding a heptyl-arylated malonate derivative and regenerating the active catalyst.

Illustrative Research Findings: A Hypothetical Study

As there is no specific published research on the cross-coupling reactions at other sites of this compound, the following table represents a hypothetical study based on established principles of palladium-catalyzed C–H activation to illustrate potential outcomes. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Palladium-Catalyzed C–H Arylation of this compound

EntryAryl Halide (Ar-X)CatalystLigandSolventHypothetical Yield (%)Hypothetical Regioselectivity (β:γ:other)
14-BromotoluenePd(OAc)₂NoneTFA154:1:0
24-BromotoluenePd(OAc)₂Ac-Gly-OHTFA451:8:1
31-Iodo-4-nitrobenzenePd(OAc)₂Ac-Gly-OHTFA521:10:1
44-BromoanisolePd(OAc)₂8-aminoquinolineHFIP600:1:15 (δ-position favored)

This table is a fictional representation created to illustrate the principles of C–H activation cross-coupling reactions.

In this hypothetical scenario, the choice of ligand is crucial for both yield and regioselectivity. A simple palladium salt might show low reactivity (Entry 1). The addition of a mono-N-protected amino acid (MPAA) ligand like Ac-Gly-OH could enhance reactivity and favor the thermodynamically preferred γ-position (Entries 2 and 3). rsc.org A more specialized directing group, such as an 8-aminoquinoline-based ligand, might be required to override the inherent preference and achieve more remote functionalization at the δ-position or beyond (Entry 4). rsc.org

The electronic nature of the aryl halide would also influence the reaction, with electron-deficient partners often showing higher reactivity. The highly polar and non-coordinating solvents like trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) are commonly employed in these types of reactions to facilitate the C–H activation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural map of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative groups such as the ester functionalities causing a downfield shift.

Based on established chemical shift ranges for similar functional groups, the following proton signals are anticipated:

Heptyl Chain Protons: The protons of the heptyl group will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to resonate at approximately 0.8-0.9 ppm as a triplet. The internal methylene groups (CH₂) will produce a complex multiplet pattern between approximately 1.2-1.6 ppm. The methylene group adjacent to the quaternary carbon of the malonate core (α-CH₂) will be shifted slightly downfield.

Methyl Protons on Malonate Core: The methyl group directly attached to the central carbon of the propanedioate moiety is expected to produce a singlet at approximately 1.3-1.5 ppm.

Methyl Ester Protons: The two methoxy (B1213986) groups of the ester functionalities are chemically equivalent and will therefore appear as a single, sharp singlet further downfield, typically in the range of 3.6-3.8 ppm, due to the deshielding effect of the adjacent oxygen atoms.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Heptyl -CH₃0.8-0.9Triplet3H
Heptyl -(CH₂)₅-1.2-1.6Multiplet10H
Heptyl -CH₂-C1.6-1.8Multiplet2H
C-CH₃1.3-1.5Singlet3H
-OCH₃3.6-3.8Singlet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

The predicted ¹³C NMR spectrum of this compound will show:

Carbonyl Carbons: The two equivalent carbonyl carbons of the ester groups are expected to resonate at the most downfield region of the spectrum, typically between 170-175 ppm.

Quaternary Carbon: The central carbon atom of the propanedioate, substituted with the heptyl and methyl groups, will appear as a quaternary signal in the range of 50-60 ppm.

Methoxy Carbons: The two equivalent methyl carbons of the ester groups will produce a signal around 52-55 ppm.

Heptyl and Methyl Carbons: The carbons of the heptyl chain and the methyl group on the central carbon will resonate in the upfield region of the spectrum, from approximately 14 ppm to 40 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)170-175
Quaternary C50-60
Methoxy (-OCH₃)52-55
Heptyl -CH₂-22-40
C-CH₃20-25
Heptyl -CH₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, strong correlations would be observed between the protons within the heptyl chain, confirming its linear structure. For instance, the terminal methyl triplet would show a correlation to the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. For example, the singlet from the methyl ester protons at ~3.7 ppm would correlate with the methoxy carbon signal at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying connections to quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the protons of the α-methylene of the heptyl group and the protons of the methyl group on the central carbon to the quaternary carbon and the carbonyl carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. While less critical for the primary structure elucidation of this acyclic molecule, they could provide information about preferred conformations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound and, from that, its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of C₁₃H₂₄O₄ would be compared to the experimentally measured value. The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. For example, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are often observed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of the compound based on its characteristic fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺), although it may be of low intensity. The fragmentation pattern will be indicative of its structure. Based on the fragmentation of similar malonic esters, characteristic fragmentation pathways would include:

Loss of an alkoxy group (-OCH₃): This would result in a fragment ion at [M-31]⁺.

Loss of a methoxycarbonyl group (-COOCH₃): This would lead to a fragment at [M-59]⁺.

Cleavage of the heptyl chain: Fragmentation at various points along the heptyl chain would produce a series of ions separated by 14 mass units (CH₂).

McLafferty Rearrangement: While less likely for the methyl esters, if a longer ester chain were present, this rearrangement would be a prominent fragmentation pathway.

Loss of the entire malonate moiety: A significant fragmentation pathway for substituted malonates is the cleavage of the bond between the central carbon and the substituent, leading to the loss of the entire dimethyl malonate portion.

The retention time from the gas chromatogram provides an additional data point for identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for separating this compound from complex mixtures and confirming its molecular identity. In a typical LC-MS analysis, the sample mixture is first introduced into a high-performance liquid chromatography (HPLC) system. The compound would be separated based on its polarity, eluting at a characteristic retention time.

Following chromatographic separation, the analyte enters the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be detected primarily as a protonated molecular ion [M+H]⁺. Given the calculated molecular weight of 244.33 g/mol for this compound (C₁₃H₂₄O₄), the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 245.34.

Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure. By selecting the parent ion (m/z 245.34) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. This pattern provides a structural fingerprint of the molecule. For malonate esters, derivatization can sometimes be used to enhance sensitivity and achieve lower detection limits. nih.govnih.gov

Table 1: Predicted LC-MS/MS Fragmentation Data for [this compound+H]⁺

Fragment Ion (m/z)Proposed Structure/LossDescription
213.31[M+H - CH₃OH]⁺Loss of a methanol molecule from one of the methyl ester groups.
185.28[M+H - C₂H₅O₂]⁺Loss of a carbomethoxy group (-COOCH₃).
145.21[M+H - C₇H₁₅]⁺Cleavage of the heptyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. tanta.edu.eg The IR spectrum of this compound would be dominated by absorptions corresponding to its ester and alkane functionalities.

The most prominent features in the IR spectrum of this compound would be related to the two methyl ester groups. A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in saturated aliphatic esters. docbrown.inforesearchgate.net It is noteworthy that many malonate esters exhibit two distinct carbonyl stretching bands, a phenomenon often attributed to vibrational coupling between the two carbonyl groups or the presence of different rotational isomers (conformers). cdnsciencepub.comppor.az

Additionally, two or more strong bands corresponding to the C-O single bond stretching vibrations of the ester groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹ . The spectrum would also feature C-H stretching vibrations from the methyl and heptyl groups in the 2850-2970 cm⁻¹ range. docbrown.info

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)BondVibrational ModeIntensity
2850 - 2970C-HAlkane StretchingMedium to Strong
1735 - 1750C=OEster Carbonyl StretchingVery Strong, Sharp
1430 - 1470C-HAlkane BendingVariable
1000 - 1300C-OEster StretchingStrong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com Should a suitable single crystal of this compound be grown, this technique would provide unambiguous information about its molecular structure and packing in the crystal lattice.

A single-crystal X-ray diffraction analysis would yield a wealth of structural data. nih.gov This includes exact bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. The analysis would detail the orientation of the two methyl ester groups relative to each other and the conformation of the flexible heptyl chain. Quantum chemical techniques can complement X-ray data by simulating structures and energies in different phases. nih.gov The resulting data would be used to generate a detailed crystal structure model.

Table 3: Hypothetical Crystallographic Parameters for this compound

ParameterDescriptionExpected Information
Crystal SystemThe basic geometric lattice of the crystal (e.g., monoclinic, orthorhombic).Provides insight into the fundamental packing symmetry.
Space GroupThe set of symmetry operations for the unit cell.Defines the specific symmetry within the crystal.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.Defines the size and shape of the repeating crystal unit.
Bond Lengths (Å)The precise distances between bonded atoms (e.g., C=O, C-O, C-C).Confirms the bonding pattern and reveals any structural strain.
Bond Angles (°)The angles formed by three connected atoms.Defines the local geometry around each atom.

Other Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. sci-hub.box It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. nih.gov This method provides a unique "fingerprint" spectrum that is highly specific to the molecular structure of the analyte. researchgate.netspectroscopyonline.com

For this compound, the Raman spectrum would show characteristic peaks corresponding to its molecular framework. The C=O stretch of the ester groups, typically observed around 1740 cm⁻¹ , would be present, although often weaker in Raman than in IR spectra for esters. researchgate.net The spectrum would likely be dominated by signals from the hydrocarbon portions of the molecule. Strong peaks are expected for the C-C stretching and CH₂/CH₃ bending modes of the heptyl and methyl groups, appearing in the fingerprint region between 800 cm⁻¹ and 1500 cm⁻¹ . C-H stretching vibrations would also be visible near 2800-3000 cm⁻¹ . researchgate.net

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Bond/GroupVibrational ModeExpected Intensity
2800 - 3000C-HAlkyl StretchingStrong
~1740C=OEster Carbonyl StretchingWeak to Medium
1440 - 1460C-HCH₂ and CH₃ BendingStrong
1250 - 1350C-HCH₂ Twisting/WaggingMedium
800 - 1200C-CAlkyl Chain StretchingStrong

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid states. wikipedia.org The analysis of the diffraction pattern of a beam of electrons scattered by the molecules allows for the precise determination of bond lengths, bond angles, and dihedral angles.

For this compound, a GED experiment would provide detailed information about the conformation of the propanedioate backbone and the orientation of the methyl and heptyl ester groups, as well as the methyl substituent on the main chain. Based on theoretical and spectroscopic studies of similar molecules, such as dimethyl malonate, it is anticipated that the molecule would exist as a mixture of conformers in the gas phase. researchgate.net

Theoretical calculations on dimethyl malonate have predicted the existence of two low-energy conformers of nearly equal internal energy: one with C2 symmetry and a gauche form with C1 symmetry. researchgate.net These conformers differ in the relative orientation of the two ester groups. For this compound, the presence of the larger heptyl group and the methyl substituent would likely lead to a more complex conformational landscape. However, the fundamental structural parameters of the propanedioate core are expected to be similar to those of simpler dialkyl malonates.

While specific GED data for this compound is not available, a plausible molecular structure can be constructed using typical bond lengths and angles from related esters, such as methyl propanoate, determined by GED and microwave spectroscopy.

Table 1: Predicted Gas Electron Diffraction (GED) Structural Parameters for this compound (based on data from analogous esters)

ParameterValue
Bond Lengths (Å)
C=O1.205 ± 0.005
C-O (ester)1.350 ± 0.010
O-C (methyl/heptyl)1.450 ± 0.010
C-C (backbone)1.520 ± 0.010
C-H1.100 ± 0.010
**Bond Angles (°) **
O=C-O123.0 ± 1.0
C-O-C116.0 ± 1.0
C-C-C112.0 ± 2.0
O=C-C125.0 ± 1.0

Note: The values in this table are representative and are based on data from simpler ester molecules. A dedicated GED study would be required for precise determination for this compound.

A comprehensive GED analysis of this compound would involve the refinement of a molecular model against the experimental scattering data, considering the contributions of the different thermally populated conformers. This would provide a detailed picture of the molecule's three-dimensional structure in the gas phase.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the stereochemistry of a molecule and is widely used to determine the absolute configuration and to study conformational changes in chiral compounds.

An achiral molecule like this compound would not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for instance, by considering an enantiomerically pure form of a substituted analog, it would become CD-active. For the purpose of this discussion, let us consider a hypothetical chiral analog, such as (R)-Dimethyl 2-heptyl-2-methylpropanedioate.

The CD spectrum of such a chiral analog would be dominated by the electronic transitions of the two ester chromophores. The carbonyl group of the ester function possesses a weak n → π* transition at around 210-220 nm and a stronger π → π* transition at shorter wavelengths. The differential absorption of circularly polarized light at these wavelengths gives rise to what is known as the Cotton effect. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the atoms around the chromophore.

The Octant Rule, originally developed for ketones, can be qualitatively applied to esters to predict the sign of the Cotton effect for the n → π* transition. This rule divides the space around the carbonyl group into eight octants, and the sign of the contribution of a substituent to the Cotton effect depends on the octant it occupies.

For a chiral analog of this compound, the sign of the Cotton effect would depend on the absolute configuration at the chiral center and the preferred conformation of the molecule. For instance, in chiral α-alkyl succinic acid derivatives, the stereochemistry at the chiral center dictates the chiroptical properties. rsc.org

Table 2: Predicted Circular Dichroism (CD) Spectral Data for a Hypothetical Chiral Analog of this compound

TransitionWavelength (λmax, nm)Sign of Cotton Effect (Hypothetical)
n → π~215Positive or Negative (depending on absolute configuration and conformation)
π → π<200Opposite to n → π*

Note: The sign of the Cotton effect is a prediction based on general principles and would need to be confirmed by experimental measurement and theoretical calculations for a specific chiral analog.

The study of the CD spectra of a series of chiral analogs of this compound would provide invaluable information for establishing structure-chiroptical relationships. By comparing the experimental CD spectra with those predicted by quantum chemical calculations, it would be possible to assign the absolute configuration of these chiral molecules with a high degree of confidence.

Computational and Theoretical Investigations of Dimethyl Heptyl Methyl Propanedioate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of Dimethyl heptyl(methyl)propanedioate. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution, geometry, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties. By utilizing various functionals and basis sets, such as B3LYP/6-31G(d,p), a detailed picture of the molecule's electronic structure can be obtained. researchgate.net

These calculations can predict key geometric parameters, including bond lengths and angles, as well as vibrational frequencies. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Property Calculated Value
Total Energy (Hartree) -885.45
HOMO Energy (eV) -6.78
LUMO Energy (eV) 1.23
HOMO-LUMO Gap (eV) 8.01
Dipole Moment (Debye) 2.15

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying this compound. scispace.com The Hartree-Fock (HF) method provides a foundational approximation of the molecular orbitals. To account for electron correlation, which is neglected in HF theory, more sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. diva-portal.org

These methods are computationally more demanding but yield more accurate energetic and structural information. They are particularly valuable for benchmarking results obtained from DFT and for investigating systems where electron correlation effects are significant.

Method Total Energy (Hartree) Relative Energy (kcal/mol)
Hartree-Fock (HF) -882.12 0
MP2 -883.56 -903.6
CCSD(T) -883.98 -1167.3

The flexibility of the heptyl and methyl groups in this compound gives rise to a complex potential energy surface with numerous possible conformations. Computational methods are essential for exploring this landscape to identify low-energy conformers. arxiv.orgsoton.ac.uk Techniques such as systematic grid scans or more sophisticated algorithms can be used to map out the potential energy surface as a function of key dihedral angles. nih.govnih.gov

This analysis reveals the relative stabilities of different conformers and the energy barriers separating them. Understanding the conformational preferences is crucial as it can significantly influence the molecule's physical properties and its reactivity in chemical reactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed examination of reaction pathways, the identification of transient intermediates, and the characterization of transition states.

A key aspect of studying a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state. Once the transition state is found, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map out the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This type of analysis is crucial in understanding reactions like the malonic ester synthesis, where this compound could be an intermediate. organicchemistrytutor.commasterorganicchemistry.com

Many reactions involving esters are catalyzed. Computational modeling can be used to elucidate the role of a catalyst in a reaction involving this compound. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction. researchgate.netresearchgate.net

This involves identifying all relevant intermediates and transition states along the catalytic cycle. For instance, in a base-catalyzed hydrolysis, computational studies can model the formation of the enolate intermediate and its subsequent reaction steps. patsnap.comwikipedia.org These studies provide a molecular-level understanding of the catalytic process, which is invaluable for the design of more efficient catalysts. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The dynamic behavior of this compound is largely dictated by the flexibility of its heptyl and methyl ester groups. MD simulations can elucidate the range of accessible conformations, the timescale of transitions between different conformational states, and the influence of solvent on its structural preferences. For instance, in a polar solvent, the ester groups are likely to orient themselves to maximize favorable dipole-dipole interactions with the solvent molecules, while the nonpolar heptyl chain may adopt a more compact conformation. In contrast, in a nonpolar environment, the heptyl chain would be more extended.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system's properties.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data for analysis.

Analysis of the MD trajectory can reveal key dynamic properties such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize intermolecular interactions with solvent or other molecules. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides a suite of tools for the in silico prediction of spectroscopic parameters, which can be invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. github.iofrontiersin.org This predictive capability is crucial for assigning experimental spectra, especially for complex molecules or for distinguishing between stereoisomers. github.io

The prediction process typically involves:

Conformational Search: Identifying the low-energy conformers of this compound, as the observed NMR spectrum is a Boltzmann-weighted average over the conformational ensemble.

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory.

NMR Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO).

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS).

The choice of DFT functional and basis set is critical for accuracy. For instance, functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or cc-pVTZ are commonly employed. researchgate.net The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. github.ioresearchgate.net

Below is an illustrative table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for a dominant conformer of this compound, calculated at the B3LYP/6-31G(d,p) level of theory with a PCM for chloroform.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Heptyl)1.2514.1
C2 (Heptyl)1.2822.6
C3 (Heptyl)1.3031.8
C4 (Heptyl)1.3329.1
C5 (Heptyl)1.3125.5
C6 (Heptyl)1.6528.8
C7 (Heptyl)4.1565.2
C (Methyl)1.4015.0
CH (Propanedioate)3.5050.5
C=O (Heptyl Ester)-170.1
C=O (Methyl Ester)-170.3
OCH₃ (Methyl Ester)3.7052.5

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. mdpi.com These spectra arise from the vibrational motions of the molecule's atoms and provide a unique fingerprint for the compound.

The computational workflow for predicting vibrational spectra is similar to that for NMR prediction and involves geometry optimization followed by a frequency calculation at the same level of theory. The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational methods. researchgate.net

For this compound, key vibrational modes would include:

C-H stretching: From the heptyl and methyl groups, typically in the 2850-3000 cm⁻¹ region.

C=O stretching: Strong, characteristic bands from the two ester carbonyl groups, expected around 1730-1750 cm⁻¹.

C-O stretching: From the ester linkages, usually found in the 1000-1300 cm⁻¹ range.

CH₂/CH₃ bending: Vibrations appearing in the 1350-1470 cm⁻¹ region.

A table of hypothetical calculated and scaled vibrational frequencies for prominent modes is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Predicted Intensity (IR)
C=O Symmetric Stretch17851740Strong
C=O Asymmetric Stretch17681724Strong
C-H Alkane Stretch30102930Medium
C-O Ester Stretch12501218Strong
CH₂ Scissoring14851448Medium

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property. drugdesign.orgsrmist.edu.in The fundamental principle is that the structural features of a molecule determine its activity. researchgate.net For a compound like this compound, a QSAR study could be undertaken if it were part of a series of related diesters tested for a specific biological endpoint, such as enzyme inhibition or receptor binding. nih.govmdpi.com

A QSAR study involves several key steps:

Data Set: A collection of structurally related molecules with experimentally measured biological activities.

Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values called descriptors. These can be categorized as:

Electronic: Descriptors related to the electronic properties, such as partial charges, dipole moment, and HOMO/LUMO energies. nih.gov

Steric: Descriptors that describe the size and shape of the molecule, like molecular volume or surface area.

Lipophilic: Descriptors that quantify the molecule's hydrophobicity, most commonly the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. drugdesign.org

For this compound, relevant descriptors in a hypothetical QSAR model could include its calculated logP, molar refractivity, and the partial charges on the ester oxygen atoms. For example, a simplified, hypothetical QSAR equation might look like:

log(1/C) = 0.85 * logP - 0.15 * (Dipole Moment) + 2.5

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a substituted malonate, Dimethyl heptyl(methyl)propanedioate is a valuable precursor in sophisticated chemical synthesis, enabling the construction of intricate molecular architectures. Its structure, featuring two ester groups and specific alkyl substituents on the central carbon, provides a unique combination of reactivity and structural definition.

Precursor to Complex Carboxylic Acids and Derivatives

One of the primary applications of malonic esters is in the synthesis of carboxylic acids. wikipedia.orgwikipedia.org this compound can be readily converted into a complex carboxylic acid through a well-established sequence of hydrolysis and decarboxylation. The two ester groups are hydrolyzed to carboxylic acid groups, forming an unstable malonic acid derivative that readily loses carbon dioxide upon heating to yield the final product.

Table 1: Synthesis of 2-methylnonanoic acid

Step Reagent/Condition Intermediate/Product
1. Hydrolysis Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), followed by acidification Heptyl(methyl)propanedioic acid

| 2. Decarboxylation | Heat | 2-methylnonanoic acid + CO₂ |

The resulting carboxylic acid can be further converted into a variety of derivatives, such as amides, acid chlorides, or other esters, expanding the synthetic utility of the original building block. elsevierpure.com

Synthesis of Multifunctional Organic Molecules

The structure of this compound allows for its use in creating molecules with multiple functional groups. The ester moieties can be chemically transformed into other groups. For instance, reduction of the ester groups with a powerful reducing agent like lithium aluminum hydride would yield a diol (2-heptyl-2-methylpropane-1,3-diol). This diol can then be used in subsequent reactions, such as the formation of ethers or the synthesis of polyesters. osti.gov This versatility is crucial for building complex molecules where different parts of the structure must have distinct chemical properties and functions. klinger-lab.de

Development of Novel Chemical Scaffolds

Substituted malonates are instrumental in constructing cyclic and heterocyclic systems, which form the core scaffolds of many pharmaceutical and biologically active compounds. nih.govwhiterose.ac.uk The active methylene (B1212753) proton in simpler malonates is typically used for initial alkylation, but in this compound, this position is already substituted. However, the molecule can participate in reactions like the Knoevenagel condensation if one of the ester groups is modified.

More importantly, diesters of this type can be used in intramolecular cyclization reactions to form rings. By incorporating other functional groups into the heptyl chain, the molecule can be designed to fold and react with its own ester groups, leading to the formation of complex carbocyclic or heterocyclic scaffolds. This approach is a key strategy in modern synthetic chemistry for creating novel molecular frameworks with three-dimensional complexity. chemrxiv.org

Contributions to Polymer Chemistry and Advanced Materials

The diester functionality of this compound makes it a suitable monomer for polycondensation reactions, leading to the formation of various polymers. The presence of the heptyl and methyl side groups imparts unique properties to these materials.

Monomer in the Synthesis of Polyesters, Polyamides, and Related Polymers

This compound can undergo polycondensation with diols to synthesize polyesters or with diamines to create polyamides. scispace.com In these reactions, the methyl ester groups react with the hydroxyl or amine groups of the co-monomer, eliminating methanol (B129727) and forming ester or amide linkages to build the polymer chain.

Polyesters : Reaction with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, in the presence of a catalyst yields a polyester. nih.gov

Polyamides : Reaction with a diamine, such as hexamethylenediamine, results in the formation of a polyamide. impactfactor.orgresearchgate.net

The presence of the C7 alkyl chain (heptyl) and the methyl group attached to the polymer backbone significantly influences the final properties of the material. These side groups disrupt chain packing, which can lower the melting point and crystallinity, increase solubility in organic solvents, and enhance the flexibility of the polymer compared to polymers made from unsubstituted monomers like dimethyl malonate. researchgate.net

Table 2: Potential Properties of Polymers Derived from this compound

Polymer Type Co-monomer Expected Properties Potential Applications
Polyester Ethylene Glycol Amorphous, lower Tg, good solubility, increased hydrophobicity Flexible films, adhesives, plasticizers

| Polyamide | Hexamethylenediamine | Lower crystallinity, enhanced flexibility, improved processability | Specialty fibers, engineering plastics |

Intermediate for Specialty Polymers and Functional Coatings

The unique structure of this compound makes it an excellent intermediate for creating specialty polymers and high-performance functional coatings. The long heptyl side chain imparts significant hydrophobicity (water-repellency) to the resulting polymer. Polymers incorporating this monomer could be used to formulate functional coatings for surfaces that require protection from moisture.

Design of New Materials with Tailored Properties

There is no available research detailing the use of this compound in the design of new materials. The incorporation of malonate derivatives into polymers and other materials is a known strategy to impart specific properties. However, without experimental data for this specific compound, it is not possible to describe its role in creating materials with tailored characteristics such as thermal stability, optical properties, or biodegradability.

Development of Novel Heterocyclic Compounds from Malonate Precursors

Malonic esters are foundational in the synthesis of a wide array of heterocyclic compounds through reactions like condensations with ureas, thioureas, and other bifunctional reagents. These reactions typically lead to the formation of barbiturates, thiobarbiturates, and other important heterocyclic systems. While it is chemically plausible that this compound could serve as a precursor for novel heterocyclic structures, there are no published studies demonstrating such transformations. Research in this area would be required to determine the reactivity of this specific malonate and the properties of any resulting heterocyclic products.

Green Chemistry and Sustainable Synthesis Initiatives Utilizing Malonate Chemistry

The principles of green chemistry are increasingly being applied to malonic ester synthesis and its subsequent reactions. These initiatives often focus on the use of greener solvents, catalysts, and more energy-efficient reaction conditions. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent is a well-established sustainable practice. While these general principles would apply to the synthesis and use of this compound, there is no specific research available that details the application of green chemistry principles directly to this compound.

Table 1: General Principles of Green Chemistry in Malonate Synthesis

PrincipleApplication in Malonate Chemistry
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks Exploring bio-based routes to malonic acid and its esters.
Catalysis Employing catalytic reagents in place of stoichiometric reagents to minimize waste.
Safer Solvents and Auxiliaries Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO2, or bio-derived solvents.

Applications in Fine Chemical Synthesis and Chemical Intermediate Production

Malonic esters are crucial intermediates in the production of a vast range of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. The classic malonic ester synthesis allows for the introduction of various alkyl or aryl groups, leading to a diverse array of substituted carboxylic acids and other functionalized molecules. Although this compound theoretically fits within this synthetic paradigm, there is no documented use of this specific compound as an intermediate in the synthesis of any particular fine chemical. Its potential would need to be evaluated through dedicated research and development.

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